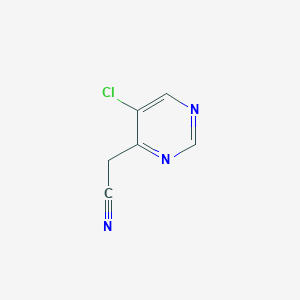

2-(5-Chloropyrimidin-4-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(5-chloropyrimidin-4-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-3-9-4-10-6(5)1-2-8/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXNXCMGGODPSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856524 | |

| Record name | (5-Chloropyrimidin-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261737-95-4 | |

| Record name | (5-Chloropyrimidin-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(5-Chloropyrimidin-4-yl)acetonitrile from Uracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for producing 2-(5-chloropyrimidin-4-yl)acetonitrile, a key intermediate in the synthesis of various biologically active compounds. The synthesis commences with the readily available and inexpensive starting material, uracil. This document details the critical transformations, including the Vilsmeier-Haack reaction for concurrent formylation and chlorination, followed by the conversion of the aldehyde to the target nitrile. Each step is accompanied by a thorough explanation of the underlying chemical principles, detailed experimental protocols, and data to ensure scientific integrity and reproducibility. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction: Strategic Importance of this compound

Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the core scaffold of numerous pharmaceuticals. Among these, this compound stands out as a versatile building block. Its unique arrangement of functional groups—a reactive chlorine atom, a nitrile group, and the pyrimidine ring itself—allows for a multitude of subsequent chemical modifications. This makes it an invaluable precursor for the synthesis of complex molecules with potential therapeutic applications, including but not limited to kinase inhibitors and other targeted therapies. The ability to synthesize this intermediate efficiently and cost-effectively from a simple starting material like uracil is therefore of significant strategic importance in drug discovery and development programs.

Overall Synthetic Strategy

The transformation of uracil into this compound is a multi-step process. The chosen synthetic route is designed for efficiency and scalability, prioritizing common and well-understood reactions in heterocyclic chemistry. The overall workflow can be visualized as follows:

Caption: Overall synthetic workflow from Uracil to the target compound.

Step 1: Vilsmeier-Haack Formylation and Chlorination of Uracil

The initial and most critical step in this synthesis is the simultaneous formylation at the C5 position and chlorination of the hydroxyl groups at the C2 and C4 positions of the uracil ring. This is efficiently achieved through the Vilsmeier-Haack reaction.[1]

Mechanistic Rationale

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[2][3] This reaction forms a highly electrophilic chloroiminium ion.[1] This electrophile then attacks the electron-rich C5 position of the uracil ring.[1] A key aspect of this reaction when applied to uracil is the concurrent chlorination of the hydroxyl groups, leading directly to 2,4-dichloro-5-formylpyrimidine.[1] The extent of chlorination is influenced by reaction conditions, particularly the amount of POCl₃ and the temperature.[1]

Caption: Simplified mechanism of the Vilsmeier-Haack reaction on Uracil.

Experimental Protocol: Synthesis of 2,4-Dichloro-5-formylpyrimidine

This protocol is adapted from established procedures for the Vilsmeier-Haack reaction on uracil derivatives.[1][4]

Materials:

-

Uracil

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add N,N-dimethylformamide (DMF).

-

Vilsmeier Reagent Formation: Cool the flask in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF while maintaining the temperature below 40°C.[4] Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

-

Addition of Uracil: Add uracil to the reaction mixture in one portion.

-

Reaction: Heat the reaction mixture to a controlled temperature, typically between 35 and 40°C, and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[4]

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Extraction: Extract the aqueous mixture with dichloromethane or chloroform.[5]

-

Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 2,4-dichloro-5-formylpyrimidine.

-

Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

| Parameter | Typical Value | Reference |

| Uracil | 1 equivalent | [4] |

| DMF | 2.7 equivalents | [4] |

| POCl₃ | 1.4 equivalents | [4] |

| Reaction Temperature | 35-40 °C | [4] |

| Reaction Time | Monitored by HPLC | [4] |

Step 2: Conversion of the Aldehyde to a Nitrile

The second key transformation is the conversion of the formyl group of 2,4-dichloro-5-formylpyrimidine to a nitrile group. There are several methods to achieve this, a common and effective approach involves the formation of an aldoxime followed by dehydration.[6]

Mechanistic Considerations

The aldehyde first reacts with hydroxylamine to form an aldoxime intermediate. This aldoxime is then subjected to dehydration using a variety of reagents, such as acetic anhydride or thionyl chloride, to yield the nitrile.[6] The choice of dehydrating agent can be critical to avoid unwanted side reactions with the other functional groups on the pyrimidine ring.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the conversion of an aldehyde to a nitrile.[6]

Materials:

-

2,4-Dichloro-5-formylpyrimidine

-

Hydroxylamine hydrochloride

-

A suitable base (e.g., sodium acetate, pyridine)

-

A suitable solvent (e.g., ethanol, methanol, DMF)

-

Dehydrating agent (e.g., acetic anhydride, thionyl chloride)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Oxime Formation: Dissolve 2,4-dichloro-5-formylpyrimidine in a suitable solvent. Add hydroxylamine hydrochloride and a base (e.g., sodium acetate). Stir the mixture at room temperature or with gentle heating until the formation of the aldoxime is complete (monitored by TLC).

-

Dehydration: To the reaction mixture containing the aldoxime, add the dehydrating agent (e.g., acetic anhydride) and heat to reflux. The reaction progress should be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

-

Extraction: Extract the product with dichloromethane.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude this compound can be purified by column chromatography on silica gel.

| Parameter | Typical Value | Reference |

| 2,4-Dichloro-5-formylpyrimidine | 1 equivalent | [6] |

| Hydroxylamine hydrochloride | 1.2 equivalents | [6] |

| Dehydrating Agent | Varies | [6] |

| Reaction Temperature | Varies | [6] |

| Reaction Time | Monitored by TLC | [6] |

Safety and Handling

-

Phosphorus oxychloride (POCl₃): is a highly corrosive and toxic substance. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn.

-

Thionyl chloride (SOCl₂): is also corrosive and toxic. It reacts with water to release toxic gases. Handle with care in a fume hood.

-

Cyanides: If cyanide-containing reagents are used for the nitrile formation, extreme caution must be exercised as they are highly toxic. Work in a well-ventilated fume hood and have an appropriate cyanide antidote kit available.

Conclusion

The synthesis of this compound from uracil presents a feasible and efficient route to a valuable synthetic intermediate. The key transformations, a Vilsmeier-Haack reaction followed by conversion of the resulting aldehyde to a nitrile, are well-established and can be performed with readily available reagents. By carefully controlling the reaction conditions as detailed in this guide, researchers can reliably produce this important building block for further elaboration in drug discovery and development programs.

References

- The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives - Benchchem.

- Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil) - Benchchem.

- 2,4-Dichloropyrimidine synthesis - ChemicalBook.

- 2,4-Dichloropyrimidine - PMC - NIH.

- A kind of preparation method of 2,4-dichloropyrimidine and its derivatives - Eureka | Patsnap.

- CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents.

- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC - NIH.

- US5525724A - Process for the preparation of chloropyrimidines - Google Patents.

- Vilsmeier–Haack reaction - Wikipedia.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - PMC - NIH.

- Vilsmeier-Haack Reaction - Chemistry Steps.

- Cyanation - Wikipedia.

- US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents.

- CN108117523B - Preparation method of halogenated uracil compound - Google Patents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]

- 5. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-(5-Chloropyrimidin-4-yl)acetonitrile

Section 1: Introduction and Strategic Context

In the landscape of modern drug discovery, the meticulous characterization of novel heterocyclic intermediates is a foundational pillar for successful lead optimization and candidate selection. Pyrimidine derivatives, in particular, represent a privileged scaffold, forming the core of numerous therapeutic agents due to their versatile biological activities.[1][2] This guide provides an in-depth analysis of the physicochemical properties of 2-(5-Chloropyrimidin-4-yl)acetonitrile , a key building block whose structural features—a chlorinated pyrimidine ring and a reactive acetonitrile moiety—make it a valuable precursor in the synthesis of complex pharmaceutical compounds.[3]

This document is structured not as a static data sheet, but as a dynamic guide for the research scientist. It moves beyond a simple recitation of values to explain the causality behind experimental choices and provides robust, self-validating protocols for determining the critical parameters that govern a compound's behavior from the bench to its potential formulation.[4] Understanding these properties is paramount, as they directly influence absorption, distribution, metabolism, and excretion (ADME), ultimately dictating the viability of a drug candidate.[5]

Section 2: Chemical Identity and Core Properties

The foundational step in any characterization is confirming the identity and baseline quality of the material.

-

Chemical Structure:

Figure 1: Chemical structure of this compound.

Figure 1: Chemical structure of this compound. -

Core Identifiers and Specifications: The following table summarizes the essential identifiers and typical supplier specifications for this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Synonyms | (5-Chloro-4-pyrimidinyl)acetonitrile | [6] |

| CAS Number | 1261737-95-4 | |

| Molecular Formula | C₆H₄ClN₃ | [6] |

| Molecular Weight | 153.57 g/mol | [7] |

| Typical Purity | ≥98% |

Section 3: Predicted Physicochemical Profile for Early-Stage Assessment

In early-phase drug discovery, where experimental resources are prioritized, in silico prediction of physicochemical properties is an indispensable tool for triaging and ranking new molecules.[8] These Quantitative Structure-Property Relationship (QSPR) models use the compound's structure to estimate key ADME-related parameters, guiding further experimental investigation.

| Property | Predicted Value | Scientific Rationale & Implication |

| logP (Octanol/Water Partition) | ~1.5 - 2.0 | This value suggests moderate lipophilicity. Compounds in this range often exhibit a good balance between aqueous solubility and membrane permeability, which is crucial for oral absorption. Experimental verification is essential. |

| Aqueous Solubility (logS) | -2.5 to -3.5 | The prediction indicates low to moderate aqueous solubility. This is a critical parameter to measure experimentally, as poor solubility can be a major hurdle in formulation development and achieving sufficient bioavailability.[9] |

| pKa (Acid/Base Constant) | ~1.5 (Basic) | The pyrimidine ring contains basic nitrogen atoms. The most basic nitrogen is predicted to have a pKa around 1.5. This low value means the compound will be predominantly in its neutral form at physiological pH (7.4), which typically favors membrane permeation. The acetonitrile protons are very weakly acidic (pKa > 25) and not relevant under physiological conditions. |

| Polar Surface Area (PSA) | ~62 Ų | This PSA value is well within the typical range for orally bioavailable drugs (< 140 Ų), suggesting that the molecule has a favorable polarity profile for crossing biological membranes. |

Section 4: Comprehensive Experimental Characterization Workflow

The following protocols are designed as self-validating systems for the rigorous experimental determination of the key physicochemical properties of this compound.

Diagram 1: A comprehensive workflow for the physicochemical characterization of a novel pharmaceutical intermediate.

Structural Verification and Purity by LC-MS

Causality: This initial step is critical to ensure that all subsequent data are generated on the correct molecule at a known purity. Liquid Chromatography-Mass Spectrometry (LC-MS) provides both retention time (a measure of polarity) and mass-to-charge ratio, confirming identity and detecting impurities simultaneously.

Methodology:

-

Sample Preparation: Accurately prepare a 1 mg/mL stock solution of the compound in acetonitrile. Dilute 1:100 in a 50:50 acetonitrile:water mixture for analysis.

-

LC Conditions:

-

Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+). The basic nitrogens on the pyrimidine ring are expected to readily accept a proton.

-

Scan Range: 50 - 500 m/z.

-

-

Data Analysis:

-

Purity: Integrate the area of all peaks in the chromatogram at a suitable UV wavelength (e.g., 254 nm). Purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100.

-

Identity: Confirm the presence of the [M+H]⁺ ion at m/z 154.5. The characteristic chlorine isotope pattern (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be observed at m/z 154.5 and 156.5.

-

Spectroscopic Characterization

Causality: While MS confirms the mass, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the precise atomic arrangement and functional groups, providing unambiguous structural proof.

-

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

-

Rationale for Solvent: DMSO-d₆ is chosen due to the compound's known solubility in DMSO[10] and its ability to dissolve a wide range of organic compounds.

-

Expected Signals:

-

~9.0 ppm (singlet, 1H): Proton at position 2 or 6 of the pyrimidine ring.

-

~8.8 ppm (singlet, 1H): Proton at position 6 or 2 of the pyrimidine ring. The exact chemical shifts are influenced by the electronic effects of the chlorine and acetonitrile substituents.

-

~4.5 ppm (singlet, 2H): Methylene protons (-CH₂CN) adjacent to the pyrimidine ring. The singlet multiplicity indicates no adjacent protons.

-

-

-

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)

-

Expected Signals:

-

~160-170 ppm: Carbons of the pyrimidine ring.

-

~117 ppm: Nitrile carbon (-C≡N).

-

~25 ppm: Methylene carbon (-CH₂CN).

-

-

-

FT-IR Spectroscopy (ATR)

-

Rationale: Attenuated Total Reflectance (ATR) is a rapid, solid-state sampling technique requiring no sample preparation.

-

Key Functional Group Vibrations:

-

~2250 cm⁻¹ (sharp, medium): C≡N (nitrile) stretch. This is a highly diagnostic peak.

-

~1550-1600 cm⁻¹: C=C and C=N stretching vibrations within the pyrimidine ring.

-

~700-800 cm⁻¹: C-Cl stretch.

-

-

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides an indication of purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, while impurities typically depress and broaden the melting range.[9]

Methodology:

-

Sample Preparation: Load a small amount of dry, crystalline powder into a capillary tube, ensuring it is well-packed to a height of 2-3 mm.

-

Instrumentation: Use a calibrated digital melting point apparatus.

-

Measurement:

-

Set a rapid heating ramp (10-20 °C/min) to find an approximate melting range.

-

Perform a second, slower measurement (1-2 °C/min) starting from ~15 °C below the approximate melting point.

-

-

Reporting: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. A pure compound should have a range of ≤ 2 °C.

Thermodynamic Solubility

Causality: Thermodynamic solubility is the true equilibrium solubility of a compound, a critical parameter for predicting oral absorption and guiding formulation development.[5] The shake-flask method is the gold-standard for this determination.

Methodology:

-

System Preparation: Prepare saturated solutions by adding an excess of the solid compound to various aqueous buffers (e.g., pH 2.0, pH 7.4) and relevant organic solvents (e.g., ethanol, methanol).

-

Equilibration: Agitate the slurries at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Processing: After equilibration, filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

-

Quantification: Dilute the clear filtrate and quantify the concentration of the dissolved compound using a pre-validated HPLC-UV method (as described in Section 4.1) against a standard curve.

Diagram 2: Workflow for determining thermodynamic solubility using the shake-flask method.

Section 5: Stability and Handling

Causality: Understanding a compound's stability is crucial for defining storage conditions, predicting shelf-life, and identifying potential degradation pathways that could impact safety and efficacy. Chlorinated heterocycles can be susceptible to specific degradation pathways.[11]

-

Storage Conditions: Based on supplier recommendations, the compound should be stored in a well-sealed container at -20 °C for long-term stability.[6] This minimizes the risk of degradation from atmospheric moisture and heat.

-

Potential Stability Liabilities:

-

Hydrolysis: The chloro-substituent on the electron-deficient pyrimidine ring may be susceptible to nucleophilic substitution by water, especially at non-neutral pH and elevated temperatures. A forced degradation study in acidic and basic conditions would be necessary to evaluate this risk.

-

Oxidation: While the core structure is relatively robust, forced degradation studies using an oxidizing agent like hydrogen peroxide should be performed to confirm stability.

-

Photostability: Aromatic and heterocyclic systems can be susceptible to degradation upon exposure to UV light. The compound should be stored protected from light.

-

Section 6: Conclusion

This compound is a heterocyclic intermediate of significant interest for pharmaceutical synthesis. This guide has established its core identity (CAS: 1261737-95-4) and outlined a comprehensive, scientifically-grounded framework for its complete physicochemical characterization. While specific experimental data is limited in public literature, the provided protocols for determining purity, structure, solubility, lipophilicity, and stability offer a clear and robust pathway for researchers to generate the critical data needed for informed decision-making in drug development programs. The application of these methods will ensure a thorough understanding of the molecule's properties, mitigating risks and accelerating the journey from a synthetic building block to a potential therapeutic candidate.

References

-

ACE Biolabs. This compound. [Online] Available at: [Link]

-

Ascience Ltd. This compound. [Online] Available at: [Link]

-

Creative Biolabs. Physicochemical Characterization. [Online] Available at: [Link]

-

Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology. [Online] Available at: [Link]

-

Patel, R., et al. (2018). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Journal of Applied Pharmaceutical Science. [Online] Available at: [Link]

-

Avdeef, A. (2001). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. Physical Chemistry Chemical Physics. [Online] Available at: [Link]

-

ResearchGate. “Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives”. [Online] Available at: [Link]

-

Zarghi, A., et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. [Online] Available at: [Link]

-

Al-Amiery, A. A., et al. (2022). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Journal of Physical and Chemical Research. [Online] Available at: [Link]

-

Heterocyclic Letters. A study on methods of synthesis of pyrimidine derivatives and their biological activities. [Online] Available at: [Link]

-

BIOFOUNT. 1261737-95-4|this compound. [Online] Available at: [Link]

-

RHAWN. This compound. [Online] Available at: [Link]

-

Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Online] Available at: [Link]

-

Asian Journal of Pharmacy and Technology. Physico-chemical Properties of Solid Drugs: A Review. [Online] Available at: [Link]

-

Jizhi Biochemical. 61036-62-2[Teicoplanin Potency≥900 ug/mg]. [Online] Available at: [Link]

-

Mansouri, K., et al. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Journal of Chemical Information and Modeling. [Online] Available at: [Link]

-

ACS Publications. Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant. [Online] Available at: [Link]

-

MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Online] Available at: [Link]

-

PubMed. Study of the forces of stabilizing complexes between chlorophylls and heterocyclic amine mutagens. [Online] Available at: [Link]

-

ResearchGate. Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. [Online] Available at: [Link]

-

MDPI. Application of Fundamental Techniques for Physicochemical Characterizations to Understand Post-Formulation Performance of Pharmaceutical Nanocrystalline Materials. [Online] Available at: [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Online] Available at: [Link]

-

Wikipedia. Minoxidil. [Online] Available at: [Link]

-

PubChem. 2-(2-Phenylpyrimidin-4-yl)acetonitrile. [Online] Available at: [Link]

Sources

- 1. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. heteroletters.org [heteroletters.org]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 6. 1261737-95-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 7. 1227581-41-0|2-(5-Chloropyrimidin-2-yl)acetonitrile|BLD Pharm [bldpharm.com]

- 8. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ajptonline.com [ajptonline.com]

- 10. 61036-62-2[Teicoplanin Potency≥900 ug/mg]- Jizhi Biochemical [acmec.com.cn]

- 11. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(5-Chloropyrimidin-4-yl)acetonitrile

Introduction

2-(5-Chloropyrimidin-4-yl)acetonitrile is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrimidine core is a key scaffold in numerous biologically active molecules, and the nitrile and chloro substituents offer versatile handles for further chemical modification. Accurate structural elucidation and purity assessment are paramount for any downstream applications, making a thorough spectroscopic characterization indispensable.

This guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for the expected spectral features.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound dictates a unique spectroscopic fingerprint. The electron-withdrawing nature of the pyrimidine ring, further influenced by the chloro substituent, will significantly impact the chemical shifts of the protons and carbons.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the title compound, we predict the following spectral characteristics in a standard deuterated solvent like CDCl₃ or DMSO-d₆.

Predicted ¹H NMR Analysis

The proton NMR spectrum is expected to be relatively simple, showing three distinct signals corresponding to the two aromatic protons on the pyrimidine ring and the methylene protons of the acetonitrile group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.0 - 9.2 | Singlet | 1H | H-2 | The proton at position 2 is flanked by two electronegative nitrogen atoms, leading to a significant downfield shift. |

| ~8.7 - 8.9 | Singlet | 1H | H-6 | The proton at position 6 is adjacent to a nitrogen atom and is also influenced by the overall electron-deficient nature of the pyrimidine ring. |

| ~4.0 - 4.2 | Singlet | 2H | -CH₂-CN | The methylene protons are adjacent to the electron-withdrawing pyrimidine ring and the nitrile group, causing a downfield shift compared to a simple alkyl chain. |

Expert Insight: The lack of coupling between H-2 and H-6 is expected as they are separated by four bonds. The exact chemical shifts will be solvent-dependent. For instance, in DMSO-d₆, the shifts may appear at slightly higher values compared to CDCl₃.

Predicted ¹³C NMR Analysis

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 - 162 | C-2 | Similar to the proton, this carbon is deshielded by the two adjacent nitrogen atoms. |

| ~158 - 160 | C-6 | This carbon is adjacent to a nitrogen atom. |

| ~155 - 157 | C-4 | This carbon is substituted with the acetonitrile group and is part of the electron-deficient ring. |

| ~125 - 127 | C-5 | The carbon bearing the chloro substituent will be shifted downfield due to the electronegativity of chlorine, but the effect is less pronounced than that of the nitrogen atoms on other carbons. |

| ~116 - 118 | -CN | The nitrile carbon typically appears in this region. |

| ~25 - 30 | -CH₂- | The methylene carbon is shifted downfield due to the adjacent electron-withdrawing groups. |

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent is of high purity to avoid interfering signals.[1][2][3][4]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or for precise referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for the specific solvent and nucleus being observed.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence (e.g., a 30° or 90° pulse). Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a pulse sequence with proton decoupling (e.g., zgpg30) to simplify the spectrum to singlets. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Reference the spectrum to the residual solvent peak or the internal standard.[1][2][3][4]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted Vibrational Analysis

| Predicted Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~2250 - 2270 | C≡N stretch | Medium to Strong |

| ~1600 - 1400 | C=C and C=N stretching in the pyrimidine ring | Medium to Strong (multiple bands) |

| ~3100 - 3000 | Aromatic C-H stretch | Weak to Medium |

| ~2950 - 2850 | Aliphatic C-H stretch (-CH₂-) | Weak |

| ~800 - 600 | C-Cl stretch | Strong |

Expert Insight: The C≡N stretch is a very characteristic and sharp absorption, making it a key diagnostic peak for this molecule.[5][6][7] The exact position can be influenced by the electronic effects of the pyrimidine ring.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Label the significant peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Fragmentation Analysis

For a standard electron ionization (EI) mass spectrum, the following ions are predicted:

| m/z (mass-to-charge ratio) | Predicted Ion | Notes |

| ~153/155 | [M]⁺ | Molecular ion peak. The presence of a peak at M+2 with approximately one-third the intensity of the M+ peak is characteristic of a single chlorine atom. |

| ~126/128 | [M - HCN]⁺ | Loss of hydrogen cyanide from the acetonitrile group. |

| ~118 | [M - Cl]⁺ | Loss of the chlorine atom. |

| ~89 | [C₄H₂N₂Cl]⁺ | Pyrimidine ring fragment after loss of the acetonitrile side chain. |

Expert Insight: The isotopic pattern of chlorine is a powerful diagnostic tool in mass spectrometry. The natural abundance of ³⁵Cl is ~75.8% and ³⁷Cl is ~24.2%, resulting in the characteristic M and M+2 peaks with a ~3:1 ratio.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC.

-

Alternatively, direct infusion via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used, especially for less volatile compounds.

-

-

Ionization:

-

For GC-MS, Electron Ionization (EI) at 70 eV is standard.

-

For direct infusion, ESI is a soft ionization technique that will likely show the protonated molecule [M+H]⁺.

-

-

Mass Analysis:

-

A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their m/z ratio.

-

-

Detection:

-

An electron multiplier or a similar detector records the abundance of each ion.

-

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound relies on the synergistic interpretation of all spectroscopic data. The following workflow illustrates this process:

Caption: Workflow for the integrated spectroscopic analysis of a synthesized compound.

References

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Dereka, B., et al. (2021). Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes. The Journal of Physical Chemistry B, 125(50), 13550–13565. [Link]

-

NIST Chemistry WebBook. Acetonitrile. [Link]

Sources

An In-Depth Technical Guide to GSK2830371: A Potent, Allosteric Inhibitor of Wip1 (PPM1D) Phosphatase

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2830371 is a potent and selective, orally bioavailable, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D).[1][2] Wip1 is a serine/threonine phosphatase that acts as a critical negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor pathway.[3][4] Its overexpression is implicated in several human cancers, making it an attractive target for therapeutic intervention. GSK2830371 has emerged as a key tool compound for elucidating the biological functions of Wip1 and exploring its therapeutic potential. This guide provides a comprehensive overview of the properties, synthesis, and mechanism of action of GSK2830371.

Physicochemical Properties of GSK2830371

GSK2830371 is a synthetic, small-molecule compound with the following properties:

| Property | Value | Reference |

| IUPAC Name | (S)-5-(((5-chloro-2-methylpyridin-3-yl)amino)methyl)-N-(1-(cyclopropylamino)-3-cyclopentyl-1-oxopropan-2-yl)thiophene-2-carboxamide | [5] |

| CAS Number | 1404456-53-6 | [5] |

| Molecular Formula | C₂₃H₂₉ClN₄O₂S | [5] |

| Molecular Weight | 461.02 g/mol | [5] |

| Appearance | White to beige powder | [6] |

| Solubility | Soluble in DMSO (up to 92 mg/mL) | [6] |

| Purity | ≥98% (HPLC) | [5] |

| Storage | Store at -20°C for long-term stability. | [6] |

Synthesis of GSK2830371

The synthesis of GSK2830371 involves a multi-step process culminating in the coupling of key intermediates. The following is a representative synthesis protocol based on available literature.

Synthetic Workflow

Caption: Synthetic workflow for GSK2830371.

Experimental Protocol

Step 1: Synthesis of Intermediate 1 (5-(((5-chloro-2-methylpyridin-3-yl)amino)methyl)thiophene-2-carboxylic acid)

A detailed procedure for the synthesis of this intermediate can be found in relevant patents, such as WO2011072133A1. The general approach involves the reductive amination of a thiophene-2-carbaldehyde derivative with 5-chloro-2-methylpyridin-3-amine.

Step 2: Synthesis of Intermediate 2 ((S)-2-amino-N-cyclopropyl-3-cyclopentylpropanamide)

This chiral amino acid derivative can be prepared from the corresponding Boc-protected amino acid, (S)-2-((tert-butoxycarbonyl)amino)-3-cyclopentylpropanoic acid, by coupling with cyclopropylamine followed by deprotection.

Step 3: Coupling of Intermediates and Final Product Formation

-

Dissolve Intermediate 1 in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Add a coupling agent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Stir the mixture at room temperature for a short period to activate the carboxylic acid.

-

Add Intermediate 2 to the reaction mixture.

-

Allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove impurities.

-

The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield GSK2830371 as a solid.

Mechanism of Action and Biological Activity

GSK2830371 functions as a highly potent and selective allosteric inhibitor of Wip1 phosphatase, with a reported IC₅₀ of 6 nM.[1] It does not bind to the active site of the enzyme but rather to a unique "flap" subdomain adjacent to the catalytic site.[2] This allosteric inhibition is non-competitive with respect to the substrate.[5]

The binding of GSK2830371 to the flap region induces a conformational change in Wip1, leading to the inhibition of its phosphatase activity.[2] A crucial consequence of this inhibition is the prevention of the dephosphorylation of key proteins in the DNA damage response and p53 signaling pathways.

The Wip1-p53 Signaling Pathway

Caption: The Wip1-p53 signaling pathway and the inhibitory action of GSK2830371.

In response to DNA damage, kinases such as ATM and Chk2 are activated, leading to the phosphorylation and stabilization of the tumor suppressor protein p53.[3] Activated p53 then transcriptionally upregulates genes involved in cell cycle arrest, apoptosis, and DNA repair. Wip1 acts as a negative feedback regulator in this pathway by dephosphorylating and inactivating ATM, Chk2, and p53 itself, thereby dampening the DNA damage response and promoting cell survival.[4]

By inhibiting Wip1, GSK2830371 prevents this dephosphorylation, leading to the sustained activation of p53 and its downstream targets.[1] This results in enhanced cell cycle arrest and apoptosis in cancer cells with wild-type p53, particularly in tumors where Wip1 is overexpressed.[2] Furthermore, GSK2830371 has been shown to sensitize cancer cells to other therapeutic agents, such as MDM2 inhibitors and DNA-damaging chemotherapy.[4]

Applications in Research

GSK2830371 serves as an invaluable chemical probe for studying the multifaceted roles of Wip1 in cellular processes. Its high potency and selectivity allow for the specific interrogation of Wip1 function in various biological contexts, including:

-

Cancer Biology: Investigating the role of Wip1 in tumor initiation, progression, and resistance to therapy.[2]

-

DNA Damage Response: Elucidating the intricate regulatory networks governed by Wip1 in response to genotoxic stress.

-

Immunology and Inflammation: Exploring the involvement of Wip1 in immune cell signaling and inflammatory responses.

-

Neurobiology: Studying the potential role of Wip1 in neuronal development and neurodegenerative diseases.

Conclusion

GSK2830371 is a well-characterized and highly selective allosteric inhibitor of Wip1 phosphatase. Its ability to potently modulate the p53 signaling pathway has established it as a critical tool for cancer research and a promising lead compound for the development of novel anti-cancer therapeutics. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize GSK2830371 in their scientific endeavors.

References

-

Gilmartin, A. G., Faitg, T. H., Richter, M., et al. (2014). Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction. Nature Chemical Biology, 10(3), 181–187. [Link]

-

Kleiblova, P., Shaltiel, I. A., Benada, J., et al. (2016). Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. Oncotarget, 7(14), 18425–18441. [Link]

- Lu, X., Nguyen, T. A., Moon, S. H., et al. (2008).

-

Esfandiari, A., Miller, L., et al. (2016). Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner. Molecular Cancer Therapeutics, 15(2), 241-251. [Link]

Sources

- 1. Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Discovery of a cryptic pocket in the AI-predicted structure of PPM1D phosphatase explains the binding site and potency of its allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

A Comprehensive Technical Guide to the Reactivity of the Chloropyrimidine Moiety in Acetonitrile Derivatives

Abstract

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Chlorinated pyrimidines, in particular, serve as exceptionally versatile and reactive building blocks for the synthesis of complex, biologically active molecules.[4][5] Their reactivity, primarily governed by the electron-deficient nature of the diazine ring, allows for a wide range of transformations. This technical guide provides an in-depth exploration of the reactivity of the chloropyrimidine moiety, with a specific focus on reactions conducted in acetonitrile and those involving acetonitrile derivatives. We will dissect the core principles governing their reactivity, delve into the mechanisms and practical execution of key transformations such as Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions, and discuss the dual role of acetonitrile as both a solvent and a reactive synthon. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the rich chemistry of chloropyrimidines in their synthetic endeavors.

Introduction: The Privileged Pyrimidine Scaffold

The Central Role of Pyrimidines in Medicinal Chemistry

Pyrimidine derivatives are foundational to the development of new therapeutics, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][6] This prevalence stems from the structural similarity of the pyrimidine core to the nucleobases found in DNA and RNA, allowing these synthetic analogues to interact with a multitude of biological targets like enzymes and receptors.[3]

Chloropyrimidines: Versatile and Reactive Building Blocks

Among the various substituted pyrimidines, halopyrimidines are paramount in synthetic design. The carbon-halogen bond provides a reactive handle for introducing molecular diversity. Chloropyrimidines strike an optimal balance between reactivity and stability, making them cost-effective and highly valuable precursors for functionalization.[4][7] The reaction of halogenopyrimidines with amines, for instance, is considered one of the most crucial and widely used reactions in pyrimidine chemistry.[1]

Acetonitrile: More Than Just a Solvent

Acetonitrile (MeCN) is a polar aprotic solvent widely employed in organic synthesis due to its excellent solvating power for a range of reagents, a high dielectric constant, and a broad liquid range.[8] Its low viscosity and UV transparency also make it the solvent of choice for analytical techniques like High-Performance Liquid Chromatography (HPLC).[8][9] In the context of chloropyrimidine chemistry, acetonitrile is not merely an inert medium; it can influence reaction pathways and, in certain cases, participate directly as a synthon, providing a source of nitrogen or a cyanomethyl group.[10]

Core Principles of Chloropyrimidine Reactivity

Electronic Landscape of the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms at the 1 and 3 positions. This electron deficiency is the primary driver of its characteristic reactivity, making the ring susceptible to attack by nucleophiles. The chlorine substituents, acting as good leaving groups, further activate the ring for Nucleophilic Aromatic Substitution (SNAr) reactions.[11]

Hierarchy of Reactivity: Influence of Halogen and Position

The reactivity of halopyrimidines is dictated by two key factors: the nature of the halogen and its position on the ring.

-

Influence of the Halogen: The C-X bond dissociation energy is the critical parameter. Weaker bonds lead to faster reactions, particularly in palladium-catalyzed couplings where oxidative addition is often the rate-determining step. The established order of reactivity is I > Br > Cl > F .[4] While chloropyrimidines are less reactive than their iodo and bromo counterparts, they often require more robust catalytic systems but benefit from greater availability and lower cost.[4][7]

-

Influence of Position: The positions on the pyrimidine ring are not electronically equivalent. The general order of reactivity towards nucleophilic attack and oxidative addition is C4(6) > C2 > C5 .[4] The C4 and C6 positions are most activated due to their para and ortho relationship to the ring nitrogens, which can effectively stabilize the negative charge in the Meisenheimer intermediate. The C2 position is also activated, being flanked by two nitrogens, while the C5 position is the least reactive.[4][12]

Caption: Relative reactivity of substituted positions on the pyrimidine ring.

Major Transformation Pathways

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

The SNAr reaction is the most fundamental and widely utilized transformation in chloropyrimidine chemistry.[1][11] It provides a direct and efficient route for introducing a vast array of nucleophiles, including amines, thiols, and alkoxides.

The SNAr mechanism is a two-step addition-elimination process.[13] First, the nucleophile attacks the electron-deficient carbon bearing the chlorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex.[13][14] In the second, typically rapid step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored.

Caption: The two-step addition-elimination mechanism of an SNAr reaction.

For dichloropyrimidines like 2,4-dichloropyrimidine, nucleophilic attack preferentially occurs at the C4 position.[11] This selectivity can be rationalized by examining the stability of the Meisenheimer intermediates. When the nucleophile attacks C4, the resulting negative charge can be delocalized onto the N1 nitrogen atom through resonance, which is a highly stabilizing contribution. Attack at C2 results in an intermediate where the negative charge is delocalized onto both adjacent nitrogen atoms, but the proximity of the two electronegative atoms can also lead to lone pair repulsion with the incoming nucleophile, making this pathway less favorable.[15]

While the inherent reactivity favors C4, regioselectivity can be influenced and even reversed.

-

Steric Hindrance: Bulky nucleophiles may favor the more sterically accessible C4 position.

-

Electron-Withdrawing Groups (EWGs): An EWG at the C5 position strongly activates the C4 position for substitution.[16]

-

Nucleophile Type: In some specific cases, such as with tertiary amine nucleophiles on 5-substituted-2,4-dichloropyrimidines, an unusual C2 selectivity can be achieved.[16] Similarly, certain alkoxides and formamide anions have been shown to selectively substitute at C2 on a 2-MeSO₂-4-chloropyrimidine, a phenomenon attributed to hydrogen bonding interactions that direct the nucleophile.[17]

This protocol outlines a general procedure for the selective mono-amination of 2,4-dichloropyrimidine at the C4 position.

Materials:

-

2,4-Dichloropyrimidine (1.0 eq)

-

Substituted Amine (1.1 eq)

-

Base (e.g., K₂CO₃ or Diisopropylethylamine, DIPEA) (2.5 eq)

-

Anhydrous Acetonitrile (solvent)

Procedure:

-

To a stirred solution of the substituted amine (1.1 eq) in anhydrous acetonitrile, add the base (2.5 eq).

-

Stir the resulting suspension at room temperature for 15-20 minutes.

-

Add 2,4-dichloropyrimidine (1.0 eq) portion-wise to the mixture.

-

Heat the reaction mixture to 60-80°C and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-4-aminopyrimidine derivative.

Palladium-Catalyzed Cross-Coupling: Forging Complex Bonds

Palladium-catalyzed cross-coupling reactions are indispensable for forming C-C, C-N, and C-S bonds, enabling the construction of highly complex molecular architectures from chloropyrimidine scaffolds.[18][19][20]

Aryl chlorides are significantly less reactive than the corresponding bromides and iodides in palladium-catalyzed reactions.[4][7] This necessitates the use of more sophisticated catalytic systems. The key to success lies in using electron-rich, sterically hindered phosphine ligands (e.g., SPhos, IPr) or N-heterocyclic carbene (NHC) ligands.[21][22] These ligands facilitate the challenging oxidative addition step of the Pd(0) catalyst to the strong C-Cl bond.

The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is one of the most robust and widely used cross-coupling methods.[19][23] It is tolerant of a wide range of functional groups and is frequently used to arylate chloropyrimidines.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Remarkably, the choice of ligand can override the inherent reactivity of the chloropyrimidine ring. For instance, while halides adjacent to a nitrogen (C2) are typically more reactive in cross-couplings of dihalogenated N-heteroarenes, the use of a very sterically hindered NHC ligand (IPr) can promote highly selective coupling at the C4 position of 2,4-dichloropyridines and related heterocycles.[22] This demonstrates that selectivity can be under kinetic control, dictated by the catalyst system rather than thermodynamic substrate properties.

Materials:

-

4,6-Dichloropyrimidine (1.0 eq)

-

Arylboronic acid (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture or Acetonitrile)

Procedure:

-

To a reaction vessel, add 4,6-dichloropyrimidine (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1).

-

Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the mixture to room temperature and dilute with water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired 4-aryl-6-chloropyrimidine.

Acetonitrile and Its Derivatives as Reaction Partners

The Dual Role of Acetonitrile as Solvent and Synthon

While acetonitrile is an excellent solvent for the aforementioned reactions, its utility extends to being a C1 or C2 building block.[10] The methylene protons of acetonitrile are weakly acidic and can be deprotonated by a strong base, allowing it to act as a nucleophile. It can also serve as a nitrogen source in various synthetic transformations.[10]

Synthesis of Cyanomethylpyrimidines and Related Structures

Reactions where acetonitrile or its derivatives (like malononitrile) act as nucleophiles with chloropyrimidines are well-established for building more complex structures. For example, the condensation of aldehydes, urea, and malononitrile is a common method for synthesizing 6-amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile derivatives, which are valuable intermediates themselves.[24] While direct reaction of the acetonitrile anion with a chloropyrimidine is less common, the principle of using nitrile-containing building blocks is central to pyrimidine synthesis.[2]

Practical Guide to Execution and Analysis

Protocol: Real-Time Reaction Monitoring by HPLC

Effective monitoring is crucial for optimizing reaction conditions and ensuring product quality.[9]

Instrumentation and Conditions:

-

HPLC System: Standard HPLC with a UV detector.

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A typical gradient might run from 10% B to 95% B over 10-15 minutes.

-

Detection: UV at 254 nm.

Procedure:

-

Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 min), withdraw a small aliquot (~10 µL) of the reaction mixture.

-

Quenching and Dilution: Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of the initial mobile phase composition. This stops the reaction and prepares the sample for injection.[9]

-

Analysis: Inject the diluted sample onto the HPLC. Identify the peaks corresponding to the starting material, product(s), and byproducts by their retention times. The peak area can be used to determine the relative concentration and monitor the reaction progress over time.[9]

Spectroscopic Characterization of Pyrimidine Derivatives

Standard analytical techniques are used to confirm the structure and purity of synthesized chloropyrimidine derivatives.

| Technique | Information Provided |

| ¹H & ¹³C NMR | Provides detailed information about the molecular structure, connectivity, and electronic environment of protons and carbons.[25] |

| Mass Spectrometry | Determines the molecular weight and elemental composition (via HRMS), and provides fragmentation patterns for structural elucidation.[25] |

| FT-IR Spectroscopy | Identifies the presence of key functional groups within the molecule.[26] |

| UV-Vis Spectroscopy | Provides information about the electronic transitions and chromophores present in the molecule.[25][26] |

Safety and Handling of Chlorinated Pyrimidines

Chlorinated pyrimidines are reactive chemicals and should be handled with appropriate care. They can be irritants and toxic. Always consult the Safety Data Sheet (SDS) before use.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep containers tightly sealed.

-

Toxicity: Some pyrimidine derivatives have been linked to the induction of oxidative stress, highlighting the need for careful handling to avoid exposure.[5]

Conclusion and Future Outlook

The chloropyrimidine moiety remains a cornerstone of modern synthetic and medicinal chemistry. Its predictable yet tunable reactivity allows for the strategic and efficient construction of diverse molecular libraries. Through the judicious application of Nucleophilic Aromatic Substitution and advanced palladium-catalyzed cross-coupling reactions, researchers can readily access novel pyrimidine derivatives. Acetonitrile serves as a premier solvent for these transformations and offers untapped potential as a reactive partner. As catalytic systems become more sophisticated and our understanding of non-covalent interactions deepens, the ability to control regioselectivity and expand the scope of reactions involving chloropyrimidines will continue to grow, paving the way for the discovery of next-generation therapeutics.

References

-

Belnome, F., Fehér, P. P., Stirling, A., Ábrányi-Balogh, P. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... ResearchGate. Retrieved from [Link]

-

C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. (2025). PubMed. Retrieved from [Link]

-

Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). NIH. Retrieved from [Link]

-

Kogon, I. C., Minin, R., & Overberger, C. G. (n.d.). 2-Chloropyrimidine. Organic Syntheses Procedure. Retrieved from [Link]

-

Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. (n.d.). ResearchGate. Retrieved from [Link]

-

Voss, N. R., et al. (2003). Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs. PMC - PubMed Central. Retrieved from [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI. Retrieved from [Link]

-

De Rosa, M., et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ResearchGate. Retrieved from [Link]

-

Gupta, V. P., et al. (2006). Structural and spectroscopic studies on some chloropyrimidine derivatives by experimental and quantum chemical methods. PubMed. Retrieved from [Link]

-

Palmer, M. H., et al. (2020). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

De Rosa, M., et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc. Retrieved from [Link]

-

Coudert, P., et al. (2009). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. PMC - NIH. Retrieved from [Link]

-

Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. Retrieved from [Link]

-

SNAr Reaction of Polyhalogenated Heterocycles. (n.d.). WuXi Biology. Retrieved from [Link]

-

Taylor, M. S., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Retrieved from [Link]

-

Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate. Retrieved from [Link]

-

Acetonitrile. (n.d.). Wikipedia. Retrieved from [Link]

-

Rawat, S., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. Retrieved from [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC - NIH. Retrieved from [Link]

-

Minoxidil. (n.d.). Wikipedia. Retrieved from [Link]

-

Scott, J. S., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Publications. Retrieved from [Link]

-

Chem Help ASAP. (2020). SNAr reaction mechanism. YouTube. Retrieved from [Link]

-

Singh, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. The Pharma Innovation Journal. Retrieved from [Link]

-

Radhika, M., et al. (1987). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. Retrieved from [Link]

-

O'Reilly, J. E., & Elving, P. J. (1975). Electrochemical reduction of pyrimidine in acetonitrile. Behavior of the anion free radical. Journal of the American Chemical Society. Retrieved from [Link]

-

Amination of chloropyrazine and 2-chloropyrimidine. (n.d.). ResearchGate. Retrieved from [Link]

-

Scott, J. S., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PMC - PubMed Central. Retrieved from [Link]

-

Ahmad, S., et al. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. MDPI. Retrieved from [Link]

-

Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (n.d.). ResearchGate. Retrieved from [Link]

-

Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]

-

SNAr Reaction in Common Molecular Solvents Under Pressure. (n.d.). Wordpress. Retrieved from [Link]

-

Kumar, V., & Kumar, R. (2024). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. Retrieved from [Link]

-

Prodrug Activation via Catalytic Antibodies. (n.d.). PubMed. Retrieved from [Link]

-

The Role of Bromopyrimidines in Creating Novel Chemical Structures. (2024). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Geng, J., et al. (2012). Optimization of acetonitrile co-solvent and copper stoichiometry for pseudo-ligandless click chemistry with nucleic acids. PubMed. Retrieved from [Link]

-

Advances in electrochemical reactions involving acetonitrile. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Acetonitrile - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. arkat-usa.org [arkat-usa.org]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. researchgate.net [researchgate.net]

- 17. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. Structural and spectroscopic studies on some chloropyrimidine derivatives by experimental and quantum chemical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Pyrimidineacetonitrile Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Biological Potential of Substituted Pyrimidineacetonitrile Compounds

The pyrimidine ring is a privileged heterocyclic scaffold, forming the core of essential biomolecules like the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA.[1][2][3][4] This inherent biological relevance has established pyrimidine and its derivatives as a cornerstone in medicinal chemistry, leading to the development of a wide array of therapeutic agents.[2][5][6] When substituted with a cyanomethyl (acetonitrile) group, the resulting pyrimidineacetonitrile core offers a unique combination of electronic properties and hydrogen bonding capabilities, making it a versatile template for designing novel bioactive molecules. These compounds have garnered significant attention from researchers, demonstrating a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1][7][8][9][10]

This guide provides a comprehensive technical overview of the biological potential of substituted pyrimidineacetonitrile compounds. It explores the key synthetic strategies, delves into their mechanisms of action against various diseases, analyzes structure-activity relationships (SAR), and provides detailed experimental protocols for their biological evaluation. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their therapeutic discovery programs.

Synthetic Strategies for Pyrimidineacetonitrile Derivatives

The chemical versatility of the pyrimidine ring allows for numerous synthetic routes to generate diverse libraries of substituted pyrimidineacetonitrile compounds. A common and efficient approach involves multi-component reactions (MCRs), which offer the advantage of building complex molecules in a single step from simple precursors.

One prevalent method is the Biginelli-like condensation or variations thereof. This often involves the reaction of a β-enaminonitrile or a similar active methylene compound with an aldehyde and a urea or thiourea derivative. The specific choice of reactants and catalysts allows for the introduction of various substituents at different positions of the pyrimidine ring, which is crucial for tuning the biological activity.[4][11]

Below is a generalized workflow for the synthesis of a pyrimidineacetonitrile scaffold.

Caption: Generalized synthetic workflow for pyrimidineacetonitrile compounds.

Anticancer Potential: Targeting Key Oncogenic Pathways

The most extensively studied biological activity of pyrimidineacetonitrile derivatives is their anticancer potential.[12][13][14][15] These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, including those from breast, colon, lung, and leukemia, often with high potency.[7][8][13]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which these compounds exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[16] Overexpression or mutation of kinases is a common driver of cancer.

The PI3K/AKT/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is frequently hyperactivated in many human cancers, promoting cell survival and proliferation while inhibiting apoptosis (programmed cell death).[7] Several pyrimidineacetonitrile derivatives have been identified as potent inhibitors of this pathway. For instance, a novel series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives were shown to inhibit PI3Kδ/γ and AKT-1, leading to cell cycle arrest and apoptosis in leukemia K562 cells.[7] The compound 7f from this series demonstrated significant inhibitory activity against PI3Kδ, PI3Kγ, and AKT-1 with IC50 values of 6.99 µM, 4.01 µM, and 3.36 µM, respectively.[7]

Caption: Inhibition of the PI3K/AKT pathway by pyrimidineacetonitrile compounds.

Other Kinase Targets: Beyond the PI3K/AKT axis, pyrimidine-based compounds are known to target other crucial kinases:

-

Aurora Kinases: A series of 2,4-disubstituted pyrimidines were developed as inhibitors of Aurora A and Aurora B kinases, which are key regulators of mitosis. Compound 12a showed IC50 values of 309 nM and 293 nM against Aurora A and B, respectively, and induced apoptosis in HCT-116 colon cancer cells.[17]

-

EGFR: The epidermal growth factor receptor (EGFR) is a well-established target in non-small-cell lung cancer. Pyrimidine derivatives are a major class of EGFR tyrosine kinase inhibitors (TKIs).[18]

-

FGFR3: Pyrimidine derivatives have been optimized as potent and orally active inhibitors of Fibroblast growth factor receptor 3 (FGFR3), an attractive target for bladder cancer.[19]

Quantitative Anticancer Activity

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class/Example | Cancer Cell Line | Target/Pathway | IC50 Value | Reference |

| Pyrimidine-5-carbonitrile (7f) | K562 (Leukemia) | PI3Kγ / AKT-1 | 4.01 µM / 3.36 µM | [7] |

| 2,4-disubstituted pyrimidine (12a) | HCT-116 (Colon) | Aurora A / Aurora B | 1.31 µM (cell) | [17] |

| Pyrido[2,3-d]pyrimidine (11) | PC-3 (Prostate) | EGFR | 0.099 µM (WT) | [12] |

| Pyrano[2,3-d]pyrimidine (5a) | HepG2 (Liver) | Topoisomerase II | 2.09 µM (cell) | [11] |

| Pyrano[2,3-d]pyrimidine (5c) | HCT-116 (Colon) | Topoisomerase II | 2.61 µM (cell) | [11] |

Antimicrobial Activity

In an era of growing antimicrobial resistance, the discovery of new antibacterial and antifungal agents is critical. Substituted pyrimidineacetonitriles have demonstrated significant potential in this area.[8][9][20][21]

Spectrum of Activity

These compounds have been tested against a range of pathogenic microbes, including:

-

Gram-Positive Bacteria: Staphylococcus aureus and Bacillus subtilis.[8][20]

-

Gram-Negative Bacteria: Escherichia coli and Pseudomonas aeruginosa.[8][11]

-

Fungi: Candida albicans and Aspergillus flavus.[8]

Several novel pyrimidine and pyrimidopyrimidine derivatives synthesized from 6-amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile showed excellent antimicrobial effects against all tested microorganisms, with activities comparable or superior to reference drugs like ampicillin and clotrimazole.[8] The mechanism is often proposed to involve the inhibition of essential cellular processes like cell wall synthesis or DNA replication.[11]

Quantitative Antimicrobial Activity

The antimicrobial efficacy is often measured by the Minimum Inhibitory Concentration (MIC) or the diameter of the inhibition zone in a disk diffusion assay.

| Compound Class | Organism | Activity | Reference |

| Pyrimidopyrimidines (3a, 3b) | S. aureus, E. coli | Excellent (Comparable to Ampicillin) | [8] |